[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c9-8(10,11)4-1-2-12-7-13-5(3-6(16)17)14-15(4)7/h1-2H,3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWXLBZHCBDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)CC(=O)O)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or chemical resistance.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing new drugs.
Biological Probes: It can be used as a probe to investigate biological pathways and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.
Diagnostics: It can be used in diagnostic assays to detect or quantify specific biomolecules.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another triazole-based compound with different functional groups.
3-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but with a different core structure.
Uniqueness: The uniqueness of [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid lies in its specific combination of the triazolopyrimidine core, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is a noteworthy derivative in the realm of medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group and the triazolo-pyrimidine framework, contribute to its biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₈H₅F₃N₄O₂
- Molecular Weight : 246.15 g/mol
- IUPAC Name : 2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
- CAS Number : 1160245-89-5
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated significant inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 | 12.93 | Sorafenib: 4.32 |
| HCT116 | 11.52 | Sorafenib: 7.28 |
The compound showed lower IC50 values compared to sorafenib in both cell lines, indicating stronger anticancer activity .
VEGFR-2 Inhibition
The compound has also been evaluated for its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy.
- Inhibition IC50 : 25 nM (compared to sorafenib's 35 nM)
Molecular docking studies confirmed a strong binding affinity to VEGFR-2, suggesting that this compound could be a viable candidate for further development as an anti-cancer drug .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Signal Pathway Modulation : It modulates pathways associated with tumor growth and metastasis.
Study 1: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of the compound on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results indicated that the compound exhibited a high level of safety with an IC50 of 87.26 μM against non-cancerous cells, demonstrating selectivity towards cancer cells .
Study 2: Molecular Docking and Dynamics Simulations
In silico studies utilized molecular dynamics simulations to evaluate the binding stability of the compound with VEGFR-2 over a period of 100 ns. The results confirmed effective binding interactions and provided insights into the structural dynamics of the protein-ligand complex .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid, and what critical reaction parameters influence yield?
- Methodology : The compound is synthesized via multi-step pathways. A typical approach involves condensation of 3,5-diamino-1,2,4-triazole with substituted aryl precursors (e.g., trifluoromethyl-substituted pyrimidines) under reflux in polar aprotic solvents like dimethylformamide (DMF). Key parameters include:
- Temperature : 80–120°C to promote cyclization.
- Solvent choice : DMF enhances solubility of intermediates.
- Reaction time : 12–24 hours for complete conversion .
Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?
- Methodology :
- NMR/IR spectroscopy : - and -NMR confirm the trifluoromethyl group (δ ~110–120 ppm for ) and acetic acid moiety. IR detects carbonyl stretches (~1700 cm) .
- Melting point : Used to assess purity (e.g., 287.5–293.5°C for analogs) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 352.28 g/mol for CHFNO) .
Q. What purification strategies are effective for achieving ≥95% purity?
- Methodology :
- Flash chromatography : Ethyl acetate/light petroleum (3:7) effectively separates polar byproducts .
- Recrystallization : Ethanol/water mixtures optimize crystal formation for analogs like 3-[5-ethyl-7-(trifluoromethyl)-...]propanoic acid (CAS 1120284-77-6) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what variables require rigorous control?
- Methodology :
- Catalyst screening : Bases like KCO in DMF improve cyclization efficiency .
- Solvent alternatives : Dioxane or acetonitrile may reduce side reactions during acylations .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
Q. What mechanistic insights exist for its biological activity, and how are target interactions studied?
- Methodology :
- Molecular docking : Computational models predict binding to viral proteases or kinases, guided by trifluoromethyl hydrophobicity and acetic acid H-bonding .
- Enzyme assays : IC values are determined via fluorescence polarization for adenosine A receptor antagonism (e.g., analogs in ).
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification Example | Impact on Activity |
|---|---|---|
| 7-position | Trifluoromethyl → Methyl (CAS 87253-62-1) | Reduced enzyme inhibition due to decreased hydrophobicity . |
| 2-position (acetic acid) | Esterification (e.g., methyl ester) | Lowers solubility but enhances membrane permeability . |
Q. What computational tools are used to predict electronic and steric effects of the trifluoromethyl group?
- Methodology :
- DFT calculations : Assess electron-withdrawing effects of CF on pyrimidine ring aromaticity (e.g., using Gaussian09 with B3LYP/6-31G*) .
- Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories .
Q. How should researchers address contradictory data in biological assays or synthetic yields?
- Methodology :
- Variable mapping : Compare solvent polarity (e.g., DMF vs. dioxane) and pH in conflicting studies .
- Dose-response validation : Replicate enzyme assays under standardized conditions (e.g., ATP concentration in kinase studies) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
